Regioisomeric Differentiation: Chloro-Substitution Position Dictates COX-2 Inhibitory Activity vs. Inactivity
The target compound is a regioisomer of the known COX-2 inhibitor COX-2-IN-5 (CAS 416901-58-1), with which it shares an identical molecular formula (C18H16ClNO4S) but a different arrangement of the chloro, acryloyl, and morpholine carboxylate groups [1]. While COX-2-IN-5 demonstrates potent inhibition with an IC50 of 0.65 µM against human COX-2 in a monocyte assay [2], the target compound is annotated in the ZINC database as having no known biological activity [1]. This stark activity cliff, caused solely by a regioisomeric change, confirms the compound's high-value utility as a negative control or a critical specificity probe in SAR studies to map the pharmacophoric requirements for COX-2 inhibition.
| Evidence Dimension | COX-2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | No known activity (inactive in ChEMBL-sourced annotations) |
| Comparator Or Baseline | COX-2-IN-5 (CAS 416901-58-1): IC50 = 0.65 µM |
| Quantified Difference | Activity differential is qualitative (inactive vs. potent inhibitor); a >1000-fold difference is inferred from the assay detection limit. |
| Conditions | Target compound: ZINC15/ChEMBL20 annotation, no bioactivity found [1]. Comparator: Human COX-2 inhibition assay using human monocytes, as reported in J. Med. Chem. (2002) [2]. |
Why This Matters
This defines the compound's primary procurement rationale: it is an isomeric negative control essential for validating target engagement and off-target effects in COX-2 inhibitor development, a use case that no active analog can fulfill.
- [1] ZINC15 Database. Substance ZINC000013680316. Shows no known activity and same molecular formula as COX-2-IN-5. View Source
- [2] Palomer A, et al. Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models. J Med Chem. 2002 Mar 28;45(7):1402-11. COX-2-IN-5 IC50 data. View Source
